2-Amino-4-bromothiophene Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromothiophene Hydrobromide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an amino group at the 2-position and a bromine atom at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromothiophene Hydrobromide typically involves the bromination of 2-aminothiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromothiophene Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-4-substituted thiophenes.
Oxidation: Formation of 2-nitro-4-bromothiophene.
Reduction: Formation of 2-amino-thiophene.
Scientific Research Applications
2-Amino-4-bromothiophene Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromothiophene Hydrobromide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiophene: Similar structure but with the bromine atom at the 5-position.
2-Amino-4-chlorothiophene: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-bromothiophene: Similar structure but with the bromine atom at the 3-position.
Uniqueness
2-Amino-4-bromothiophene Hydrobromide is unique due to the specific positioning of the amino and bromine groups, which can significantly influence its reactivity and applications. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various chemical and biological studies.
Properties
Molecular Formula |
C4H5Br2NS |
---|---|
Molecular Weight |
258.96 g/mol |
IUPAC Name |
4-bromothiophen-2-amine;hydrobromide |
InChI |
InChI=1S/C4H4BrNS.BrH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |
InChI Key |
VGTSXSLFWITMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.